![molecular formula C13H19NO B13134787 Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds containing both amine and ether functional groups. This specific compound is characterized by the presence of a 3-(1-methylethyl)phenyl group attached to the morpholine ring, and it exists in the (3R)-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholines typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. A common method for synthesizing substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions. For example, amino alcohols can be reacted with α-haloacid chlorides to form morpholines through a series of steps including cyclization and reduction .
Industrial Production Methods
Industrial production of morpholines often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and widely used for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- can undergo various chemical reactions, including:
Oxidation: Morpholines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert morpholines to their corresponding amines.
Substitution: Morpholines can undergo nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morpholines typically yields N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Some morpholine derivatives are used in pharmaceuticals as therapeutic agents.
Industry: Morpholines are used as solvents, corrosion inhibitors, and rubber accelerators.
Wirkmechanismus
The mechanism of action of morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- involves its interaction with specific molecular targets. For example, some morpholine derivatives act as agonists of serotonin receptors, influencing neurotransmitter pathways . The exact mechanism depends on the specific structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound, which lacks the 3-(1-methylethyl)phenyl group.
Substituted Morpholines: Compounds with various substituents on the morpholine ring, such as 3-[4-(methylethyl)phenyl]morpholine.
Uniqueness
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- is unique due to its specific substitution pattern and stereochemistry. The presence of the 3-(1-methylethyl)phenyl group and the (3R)-configuration confer distinct chemical and biological properties compared to other morpholine derivatives.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
(3R)-3-(3-propan-2-ylphenyl)morpholine |
InChI |
InChI=1S/C13H19NO/c1-10(2)11-4-3-5-12(8-11)13-9-15-7-6-14-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
CPHXNMLOZPAWSO-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)C1=CC=CC(=C1)[C@@H]2COCCN2 |
Kanonische SMILES |
CC(C)C1=CC=CC(=C1)C2COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


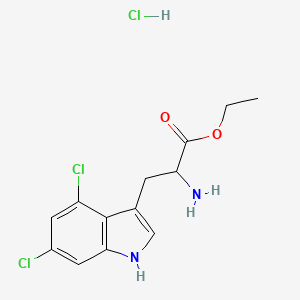
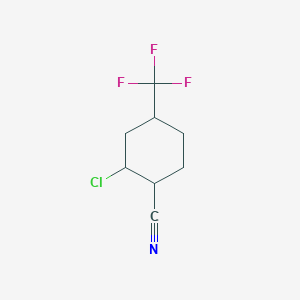

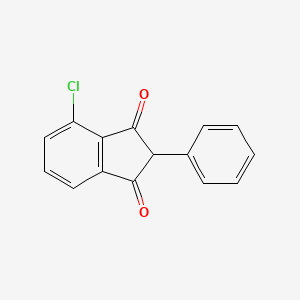
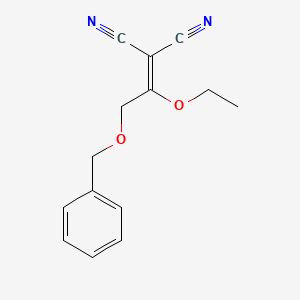
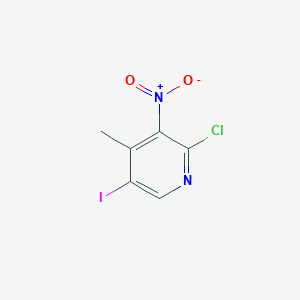
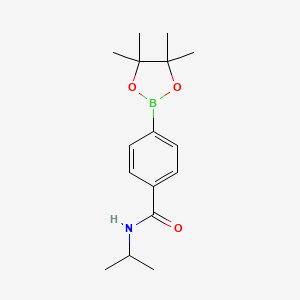
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)

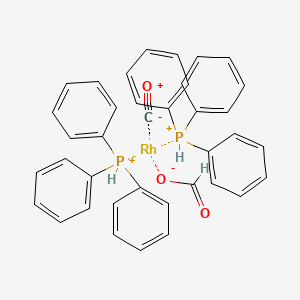
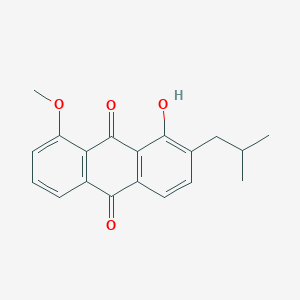
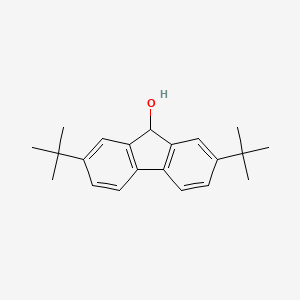

![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)
